Cas no 900875-89-0 (2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid)

2-{(2Z)-2-(4-Chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid is a synthetic organic compound featuring a benzofuran core substituted with a 4-chlorophenyl group and an acetic acid side chain. Its structure incorporates a conjugated system, which may contribute to its potential utility in pharmaceutical or agrochemical research. The presence of the chlorophenyl and carbonyl groups enhances its reactivity, making it a candidate for further derivatization or as an intermediate in heterocyclic synthesis. The compound’s well-defined molecular architecture allows for precise modifications, supporting investigations into structure-activity relationships. Its stability under standard conditions ensures reliable handling in laboratory settings.
2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid structure
900875-89-0 structure
Product Name:2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid
CAS No:900875-89-0
MF:C17H11ClO5
MW:330.719244241714
CID:5425209
Update Time:2025-08-03

2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
    • 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid
    • Inchi: 1S/C17H11ClO5/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)
    • InChI Key: GPUPIEWPIYYXFJ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COC1C=C2OC(=CC3=CC=C(Cl)C=C3)C(=O)C2=CC=1

2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid Pricemore >>

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2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid Related Literature

Additional information on 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid

Comprehensive Overview of 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid (CAS No. 900875-89-0)

2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid (CAS No. 900875-89-0) is a synthetic organic compound with a complex molecular structure. This compound belongs to the class of benzofuran derivatives, which are widely studied for their diverse biological activities and applications in pharmaceutical and agrochemical research. The presence of a 4-chlorophenyl group and an acetic acid moiety in its structure makes it a versatile intermediate for further chemical modifications.

In recent years, the interest in benzofuran-based compounds has surged due to their potential therapeutic properties. Researchers are particularly intrigued by the Z-configuration of the double bond in this molecule, which may influence its biological activity. The compound's CAS No. 900875-89-0 serves as a unique identifier in chemical databases, facilitating its study and application in various fields. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery programs.

The synthesis of 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid involves multi-step organic reactions, including condensation and oxidation processes. The acetic acid side chain provides a handle for further derivatization, enabling the creation of esters, amides, or other functionalized products. This flexibility is valuable in medicinal chemistry, where slight modifications can significantly alter a compound's pharmacokinetic properties.

From an analytical perspective, this compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods help confirm the Z-configuration of the exocyclic double bond and ensure the purity of the material. The 4-chlorophenyl group contributes to the compound's lipophilicity, which is an important parameter in drug design as it affects membrane permeability and bioavailability.

In the context of current research trends, scientists are exploring benzofuran derivatives for their potential as anti-inflammatory agents, antioxidants, and enzyme inhibitors. The structural motif present in CAS No. 900875-89-0 shares similarities with known bioactive molecules, prompting investigations into its pharmacological profile. The compound's methylidene-3-oxo group is particularly interesting as it may participate in hydrogen bonding interactions with biological targets.

Environmental and safety considerations are paramount when working with any chemical substance. While 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. Researchers handling this material should consult its Safety Data Sheet (SDS) for specific handling instructions and personal protective equipment recommendations.

The commercial availability of CAS No. 900875-89-0 through specialty chemical suppliers has facilitated its use in various research applications. Its price and purity grade vary depending on the supplier and intended use, with higher purity grades being essential for pharmaceutical research. The compound's stability under different storage conditions is an important consideration for long-term studies.

Future directions for research on this compound may include structure-activity relationship studies to optimize its biological effects, formulation development to enhance its solubility, and investigation of its metabolic fate in biological systems. The growing interest in heterocyclic compounds with potential therapeutic applications ensures that 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid will continue to be a subject of scientific inquiry in the coming years.

From a regulatory standpoint, compounds like CAS No. 900875-89-0 may require evaluation if intended for human use. The drug development process would involve thorough characterization of its pharmacological properties, toxicological profile, and potential drug-drug interactions. These studies are crucial for determining the compound's suitability as a lead molecule in therapeutic development.

In conclusion, 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetic acid represents an interesting example of synthetic benzofuran chemistry with potential applications in multiple research areas. Its unique structural features, identified by CAS No. 900875-89-0, make it a valuable building block for further chemical exploration and a promising candidate for biological evaluation in various therapeutic areas.

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